An In-depth Technical Guide to 1-Bromo-3-(hexyloxy)benzene (CAS No. 161291-04-9)
An In-depth Technical Guide to 1-Bromo-3-(hexyloxy)benzene (CAS No. 161291-04-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-(hexyloxy)benzene, a substituted aromatic ether with significant potential as a building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. While specific literature on the compound with CAS number 161291-04-9 is not extensively available, this document leverages established chemical principles to detail its synthesis, predict its physicochemical and spectral properties, and explore its potential applications. The guide is designed to be a valuable resource for researchers interested in utilizing this and similar molecules in their work.
Introduction: The Strategic Value of Substituted Bromo-Aryl Ethers
Substituted aromatic ethers are a cornerstone in the synthesis of complex organic molecules, finding widespread use in pharmaceuticals, agrochemicals, and materials science. The presence of an ether linkage can enhance the lipophilicity and metabolic stability of a molecule, crucial attributes for bioactive compounds.[1] The bromine atom, on the other hand, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[2] This dual functionality makes molecules like 1-Bromo-3-(hexyloxy)benzene valuable intermediates in the construction of novel molecular architectures. The meta-substitution pattern of the bromo and hexyloxy groups offers a unique steric and electronic profile compared to its ortho and para isomers, allowing for the exploration of a distinct chemical space in drug design and molecular engineering.
Synthesis of 1-Bromo-3-(hexyloxy)benzene: A Practical Approach
The most direct and widely applicable method for the synthesis of 1-Bromo-3-(hexyloxy)benzene is the Williamson ether synthesis.[3] This robust and reliable SN2 reaction involves the O-alkylation of a phenoxide with a primary alkyl halide.[4] In this case, 3-bromophenol serves as the phenolic precursor, and a 1-halo-hexane (typically 1-bromohexane or 1-iodohexane) acts as the alkylating agent.
Reaction Mechanism and Rationale
The Williamson ether synthesis proceeds via a nucleophilic substitution mechanism.[3] A base is used to deprotonate the hydroxyl group of 3-bromophenol, forming the more nucleophilic 3-bromophenoxide ion. This phenoxide then attacks the electrophilic carbon of the hexyl halide, displacing the halide and forming the ether linkage. The choice of a primary alkyl halide like 1-bromohexane is critical to favor the desired SN2 pathway and minimize the competing E2 elimination reaction, which can be significant with secondary and tertiary alkyl halides.[4]
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis and purification of 1-Bromo-3-(hexyloxy)benzene.
Materials:
-
3-Bromophenol (1.0 eq)[5]
-
1-Bromohexane (1.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants.
-
To the stirring suspension, add 1-bromohexane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of 3-bromophenol), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous NaHCO3 solution, water, and brine.
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Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Bromo-3-(hexyloxy)benzene as a colorless to pale yellow oil.
Self-Validation: The successful synthesis can be validated by comparing the TLC of the starting material, the reaction mixture over time, and the purified product. The final product should show a single spot on the TLC plate with a different Rf value than the starting materials. Further validation is achieved through the spectroscopic characterization detailed in Section 4.
Physicochemical Properties
While experimental data for 1-Bromo-3-(hexyloxy)benzene is scarce, its properties can be reliably predicted based on its structure and comparison with its well-documented isomer, 1-Bromo-4-(hexyloxy)benzene.[6][7]
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C12H17BrO | Based on atomic composition. |
| Molecular Weight | 257.17 g/mol | Calculated from the molecular formula.[6] |
| Appearance | Colorless to pale yellow liquid | Typical for similar aryl ethers.[7] |
| Boiling Point | ~150-160 °C at 12 mmHg | Similar to 1-Bromo-4-(hexyloxy)benzene (154 °C at 12 mmHg).[7] |
| Density | ~1.2 g/cm3 | Similar to 1-Bromo-4-(hexyloxy)benzene (1.23 g/cm3).[7] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). | Expected for a nonpolar organic molecule. |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized 1-Bromo-3-(hexyloxy)benzene. The following are the expected spectral data based on established principles.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum will provide characteristic signals for both the aromatic and the aliphatic protons.
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Aromatic Protons (δ 6.8-7.4 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to their meta-substitution.
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Oxymethylene Protons (-O-CH2-) (δ ~3.9-4.1 ppm): These protons, being adjacent to the electron-withdrawing oxygen atom, will be deshielded and appear as a triplet.
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Alkyl Chain Protons (δ 0.9-1.8 ppm): The remaining protons of the hexyl group will appear as a series of multiplets in the upfield region. The terminal methyl group (-CH3) will be a triplet around δ 0.9 ppm.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
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Aromatic Carbons (δ ~110-160 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the bromine (C-Br) will be in the lower field region of the aromatic signals, while the carbon attached to the oxygen (C-O) will be in the higher field region.
-
Oxymethylene Carbon (-O-CH2-) (δ ~68-70 ppm): This carbon will be significantly downfield due to the attached oxygen.
-
Alkyl Chain Carbons (δ ~14-32 ppm): The carbons of the hexyl chain will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[8][9]
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C-O-C Stretch (Aryl Ether): Strong, characteristic bands around 1250 cm-1 and 1050 cm-1.[10]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm-1.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm-1.
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm-1 region.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm-1.
Reactivity and Potential Applications in Drug Discovery
1-Bromo-3-(hexyloxy)benzene is a versatile intermediate with several potential applications, particularly in the synthesis of pharmaceutical compounds.
Electrophilic Aromatic Substitution
The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.[11] The directing effects of the two substituents are crucial in determining the regioselectivity of these reactions. The hexyloxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The interplay of these effects will dictate the position of the incoming electrophile.
Cross-Coupling Reactions
The carbon-bromine bond is a key site for synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new bonds to the aromatic ring, enabling the construction of complex molecular scaffolds. This reactivity is of paramount importance in modern drug discovery for the synthesis of novel active pharmaceutical ingredients (APIs).[2]
Role in Medicinal Chemistry
The incorporation of a bromo-alkoxy-benzene moiety into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties.[1] The hexyloxy group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.[1]
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[12][13]
-
Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
1-Bromo-3-(hexyloxy)benzene, with the proposed CAS number 161291-04-9, represents a valuable and versatile building block for organic synthesis. Although specific experimental data for this compound is limited, its synthesis via the Williamson ether reaction is straightforward and reliable. Its predicted physicochemical and spectral properties provide a solid foundation for its identification and characterization. The dual functionality of the bromo and hexyloxy groups makes it a promising intermediate for the development of novel pharmaceuticals and advanced materials. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and utilize this compound in their future endeavors.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 1-Bromo-3-(hexyloxy)benzene.
Key Functional Group Reactivity
Sources
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- 6. Benzene, 1-bromo-4-(hexyloxy)- | C12H17BrO | CID 520492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-4-hexyloxybenzene | 30752-19-3 | TCI AMERICA [tcichemicals.com]
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